

GDC-0834 Metabolism & Pharmacokinetics: A Technical Support Guide

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Compound of Interest		
Compound Name:	GDC-0834 (S-enantiomer)	
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This technical support center provides detailed information for researchers, scientists, and drug development professionals on the species-specific metabolism and pharmacokinetics of GDC-0834, a potent Bruton's tyrosine kinase (BTK) inhibitor. The significant differences in metabolic pathways between preclinical species and humans are a critical consideration for experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway of GDC-0834 in humans and how does it differ from preclinical species?

A1: The primary metabolic pathway for GDC-0834 in humans is amide hydrolysis, which converts the parent compound into an inactive aniline metabolite, M1.[1][2][3] This metabolic route is substantially more pronounced in humans than in common preclinical species such as rats, dogs, mice, and monkeys.[1][2][4] In these animal models, GDC-0834 is significantly more stable, and the parent drug is the main component found in plasma following administration.[2] [4]

Q2: Which enzymes are responsible for the metabolism of GDC-0834?

A2: In humans, the rapid amide hydrolysis of GDC-0834 is primarily mediated by Aldehyde Oxidase (AO) with a smaller contribution from Carboxylesterase (CES).[1][5][6] Xanthine Oxidase (XO) has been shown not to be involved in this metabolic process.[1] The enzymatic activity responsible for this hydrolysis is located in the soluble cytosolic fraction of liver cells.[1]







In dogs, CES contributes to the metabolism, but AO does not appear to play a significant role. [1]

Q3: Why are plasma concentrations of GDC-0834 undetectable in humans after oral administration?

A3: Following oral administration in human clinical trials, GDC-0834 undergoes extensive first-pass metabolism in the liver.[1][3] The rapid conversion to the inactive metabolite M1 by Aldehyde Oxidase results in little to no parent compound reaching systemic circulation.[1] Plasma concentrations of GDC-0834 were found to be below the limit of quantitation (<1 ng/mL) in most samples from clinical trial participants.[1][2] In contrast, substantial plasma concentrations of the M1 metabolite were observed.[1][2]

Q4: What are the key pharmacokinetic differences observed between species?

A4: There are significant species-dependent differences in the pharmacokinetics of GDC-0834. In humans, the drug exhibits high clearance due to extensive metabolism.[1] In preclinical species, GDC-0834 shows lower clearance and much greater stability.[3][4] This discrepancy led to challenges in predicting human pharmacokinetics based on preclinical data.[3][7]

Troubleshooting Experimental Discrepancies

Issue: Inconsistent or low GDC-0834 exposure in human-derived in vitro systems compared to animal-derived systems.

- Probable Cause: This is an expected finding and reflects the significant species differences in metabolism. The high activity of Aldehyde Oxidase in human liver cytosol and hepatocytes leads to rapid degradation of GDC-0834.[1][4]
- Recommendation: When using human-derived in vitro systems (e.g., hepatocytes, liver microsomes, cytosol), ensure experimental time points are sufficiently short to capture the rapid metabolism. It is also crucial to quantify the formation of the M1 metabolite as a primary endpoint. For comparative studies, using liver fractions from various species will highlight these metabolic differences.

Issue: Difficulty in detecting the parent GDC-0834 in plasma samples from human studies.



- Probable Cause: Extensive and rapid amide hydrolysis in humans leads to plasma concentrations of GDC-0834 that are often below the lower limit of quantification of standard analytical methods.[1][2]
- Recommendation: Focus analytical methods on the quantification of the M1 metabolite, which is the major drug-related component in human circulation.[1][2] To attempt to measure the parent compound, an ultra-sensitive bioanalytical LC-MS/MS method would be required.

Data Summary

In Vitro Metabolism of GDC-0834 in Hepatocytes

Species	Percent Turnover (3-hour incubation)
Human	80%
Mouse	56%
Cynomolgus Monkey	53%
Rat	20%
Dog	17%

Data sourced from in vitro studies in hepatocytes.[4]

In Vitro M1 Metabolite Formation in Liver Microsomes

Species	Intrinsic Clearance (Vmax/Km) Fold- Difference vs. Human
Human	1x
Rat, Dog, Monkey	23x to 169x lower than human

This table illustrates the significantly higher intrinsic clearance for M1 formation in human liver microsomes compared to preclinical species.[2]

In Vitro M1 Metabolite Formation in Blood and Plasma



Species	M1 Formed in Blood (μΜ)	M1 Formed in Plasma (μΜ)
Mouse	0.016	0.120
Human	0.003	0.010
Rat	0.002	0.006
Dog	<0.001	0.003
Monkey	<0.001	0.001

Concentrations of M1 metabolite formed after 180-minute incubation of 0.8 μ M GDC-0834 at 37°C.[1]

Human Pharmacokinetic Parameters of M1 Metabolite

GDC-0834 Oral Dose	Mean Peak Plasma Concentration (Cmax) of M1
35 mg	142 ng/mL
105 mg	390 ng/mL

Following single oral doses of GDC-0834 to healthy volunteers, plasma concentrations of the parent compound were <1 ng/mL.[1]

Experimental Protocols In Vitro Metabolic Stability in Hepatocytes

- Cell Culture: Cryopreserved hepatocytes from human, rat, dog, mouse, and cynomolgus monkey are thawed and suspended in incubation medium.
- Incubation: GDC-0834 (typically at a concentration of 1 μ M) is added to the hepatocyte suspension and incubated at 37°C.
- Sampling: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120, 180 minutes).
- Reaction Termination: The metabolic reaction in the collected aliquots is stopped by the addition of a quenching solvent, such as cold acetonitrile or methanol, which may contain an



internal standard for analytical quantification.

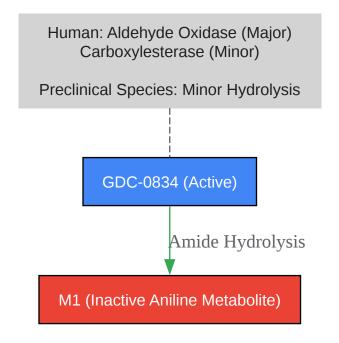
 Analysis: Samples are centrifuged to pellet precipitated proteins. The supernatant is then analyzed by LC-MS/MS to determine the remaining concentration of GDC-0834 and the formation of metabolites like M1.

M1 Formation Kinetics in Liver Microsomes

- Reaction Mixture: A reaction mixture is prepared containing liver microsomes from the species of interest (human, rat, dog, monkey) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
- Substrate Addition: The reaction is initiated by adding GDC-0834 at various concentrations to determine enzyme kinetics (Km and Vmax). These studies are conducted in the absence of NADPH to specifically measure the activity of hydrolytic enzymes.
- Incubation and Sampling: The mixture is incubated at 37°C, and samples are collected at multiple time points.
- Quenching and Processing: The reaction is terminated with a cold organic solvent containing an internal standard. Samples are then processed for analysis.
- LC-MS/MS Analysis: The rate of M1 formation is quantified using a validated LC-MS/MS method. The kinetic parameters, Vmax and Km, are then calculated from the concentrationversus-rate data.

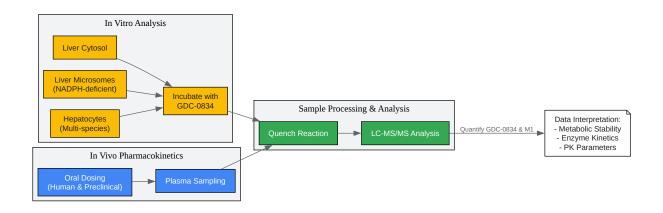
Visualizations





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Caption: Metabolic pathway of GDC-0834 to its inactive M1 metabolite.



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Caption: Workflow for assessing GDC-0834 metabolism and pharmacokinetics.

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